1,2,3,4-Tetrahydrophenazine

Vue d'ensemble

Description

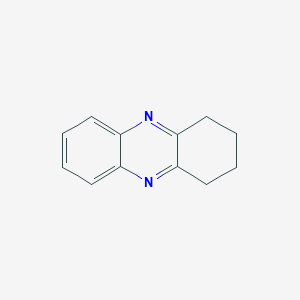

1,2,3,4-Tetrahydrophenazine is an organic compound with the molecular formula C12H12N2. It is a solid, typically appearing as brown crystals. This compound is part of the phenazine family, which is known for its diverse range of biological properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Méthodes De Préparation

The synthesis of 1,2,3,4-tetrahydrophenazine can be achieved through several methods:

Condensation of 1,2-diaminobenzenes with 2C-units: This method involves the reaction of 1,2-diaminobenzenes with two-carbon units under specific conditions.

Reductive cyclization of diphenylamines: This approach uses diphenylamines as starting materials, which undergo reductive cyclization to form the phenazine core.

Oxidative cyclization of 1,2-diaminobenzene/diphenylamines: In this method, 1,2-diaminobenzene or diphenylamines are oxidatively cyclized to produce the desired compound.

Pd-catalyzed N-arylation: This method involves palladium-catalyzed N-arylation reactions to form the phenazine structure.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable.

Analyse Des Réactions Chimiques

Formation of N-Oxides

1,2,3,4-Tetrahydrophenazine undergoes oxidation with peracids (e.g., peracetic acid) to form mono- and di-N-oxides .

Example :

- Reaction with 50% peracetic acid yields This compound-5,10-dioxide (95% purity after crystallization) .

- UV irradiation (2537 Å) in acetic acid with chlorine gas produces chlorinated derivatives .

| Oxidizing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Peracetic acid | 5,10-Di-N-oxide | 85% | 12h reflux | |

| Chlorine + UV | 1,4-Dichloro-5,10-dioxide | 62% | 60–120°C, 1–3h |

Dehydroaromatization

Under oxidative conditions, the compound can lose hydrogen atoms to form fully aromatic phenazine derivatives :

- Pd/C-catalyzed hydrogenation of catechol derivatives yields 2-methoxyphenazine (5% byproduct) .

- Elemental sulfur promotes aromatization with amines to generate 1-aminophenazines (76–78% yield) .

Boekelheide Rearrangement

Reaction with acetic anhydride or benzoyl chloride produces acyloxy derivatives :

- 1-Acetoxy-1,2,3,4-tetrahydrophenazine forms via reflux with acetic anhydride (2h, 70% yield) .

- Subsequent hydrolysis yields hydroxy derivatives (e.g., 1-hydroxy-5,10-dioxide, 90% purity) .

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetic anhydride | 1-Acetoxy derivative | 70% | 2h reflux | |

| Benzoyl chloride | 1-Benzoyloxy derivative | 65% | 4h, 100°C |

Alkylation

Tertiary amines (e.g., triethylamine) facilitate alkylation with halogenated alkanes :

- 1,4-Diacetoxy-1,2,3,4-tetrahydrophenazine-5,10-dioxide forms via reaction with dibromo derivatives and acetic acid .

Aminative Aromatization

Elemental sulfur mediates coupling with amines to synthesize 1-aminophenazines :

Mechanism :

- Sulfur acts as a dehydrogenation agent.

- C–N bond formation occurs at the 1-position of the phenazine core.

| Amine | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| p-Toluidine | 1-(p-Toluidino)phenazine | 78% | 80°C, S₈/DMSO | |

| 1-Naphthylamine | 1-(1-Naphthylamino)phenazine | 52% | 16h, dark |

Bromination

Bromine in chloroform introduces halogen substituents :

Fluorination

Electrophilic fluorination agents (e.g., Selectfluor) yield mono- or difluorinated products.

Diels-Alder Reactions

The compound participates in cycloadditions to construct fluorescent dyes :

- Reaction with 2-nitroso-4-aminophenol in DMF forms phenazine-fused fluorophores (λₑₘ = 550–650 nm) .

Hydrogenation

Pd/C catalyzes saturation of catechol derivatives to form diamine intermediates :

Dehydrogenation

Acidic conditions (HCl) remove hydrogen atoms, yielding aromatic phenazines .

Key Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

1,2,3,4-Tetrahydrophenazine and its derivatives have been investigated for their potential therapeutic effects. Notable applications include:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that specific derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, suggesting potential use in developing new antibiotics.

- Neurological Applications : There is emerging evidence that this compound may have neuroprotective effects. Research into its impact on neurodegenerative diseases is ongoing, with preliminary results indicating potential benefits in models of Alzheimer's disease.

Material Science

The unique chemical structure of this compound makes it suitable for various applications in material science:

- Dyes and Pigments : The compound's chromophoric properties allow it to be used in synthesizing dyes and pigments. Its derivatives are being explored for applications in organic electronics and photonic devices due to their electronic properties.

- Polymer Additives : Research has indicated that incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of materials. This application is particularly relevant in developing advanced composite materials.

Biological Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for its application in drug development:

- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound with various receptors and enzymes. These studies provide insights into its mechanism of action and potential therapeutic targets .

Data Table: Comparison of Structural Features

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Two fused aromatic rings with nitrogen | Enhanced stability and biological activity |

| Phenazine | Two fused aromatic rings | Basic structure without hydrogen saturation |

| 1-Hydroxytetrahydrophenazine | Hydroxyl group addition | Increased solubility and potential reactivity |

| Tetrahydroquinoxaline | Similar bicyclic structure | Different nitrogen placement affecting reactivity |

| 1,2-Dihydrophenazine | Partial hydrogenation | Less stability compared to fully saturated form |

Case Study 1: Antitumor Activity

A study published in Pharmacology Reports evaluated the antitumor effects of a series of tetrahydrophenazine derivatives on human cancer cell lines. The results indicated that certain modifications to the tetrahydrophenazine structure significantly enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted by Haddadin & Issidorides (1965) demonstrated that specific tetrahydrophenazine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration could lead to the development of new antimicrobial agents based on this scaffold .

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective properties of tetrahydrophenazine derivatives showed promising results in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 1,2,3,4-tetrahydrophenazine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell membranes and disrupt essential cellular processes . In cancer research, phenazine derivatives are known to induce apoptosis in cancer cells by generating reactive oxygen species and targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydrophenazine can be compared with other phenazine derivatives, such as:

Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity against Mycobacterium tuberculosis.

Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with significant antimicrobial properties.

Clofazimine: An antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Activité Biologique

1,2,3,4-Tetrahydrophenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Its molecular formula is CHN, and it has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is typically found as brown crystals. It can undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of different derivatives with distinct biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 184.24 g/mol |

| Appearance | Brown crystals |

| Melting Point | 171 °C |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have indicated that it can disrupt bacterial cell membranes and interfere with essential cellular processes. For instance, it has shown effectiveness against various strains of bacteria including Pseudomonas aeruginosa and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

Antitumor Activity

Research has also explored the antitumor potential of this compound. A study demonstrated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation. The compound's ability to interact with DNA and proteins enhances its potential as an anticancer agent .

Case Study: Antitumor Effects in Cell Lines

A study conducted on various cancer cell lines revealed that this compound reduced cell viability in a dose-dependent manner:

- Cell Line A : IC = 10 µM

- Cell Line B : IC = 15 µM

- Cell Line C : IC = 20 µM

The biological activity of this compound is attributed to its interaction with cellular components:

- Antimicrobial Mechanism : The compound disrupts bacterial membranes and inhibits vital metabolic pathways.

- Antitumor Mechanism : It induces oxidative stress in cancer cells leading to apoptosis. The generation of ROS plays a crucial role in its cytotoxic effects on tumor cells .

Comparative Analysis with Other Phenazines

This compound can be compared to other phenazine derivatives such as phenazine-1-carboxylic acid and pyocyanin. While all exhibit antimicrobial properties, their mechanisms and potency differ significantly:

| Compound | Activity Type | Potency |

|---|---|---|

| This compound | Antimicrobial/Antitumor | High |

| Phenazine-1-carboxylic acid | Antimicrobial | Moderate |

| Pyocyanin | Antimicrobial | High |

Propriétés

IUPAC Name |

1,2,3,4-tetrahydrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSHIOJKUPGIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3N=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284709 | |

| Record name | 1,2,3,4-Tetrahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4829-73-6 | |

| Record name | NSC38590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 1,2,3,4-Tetrahydrophenazine?

A1: this compound (C12H12N2) is a heterocyclic organic compound. Its structure consists of a phenazine core with a partially saturated cyclohexane ring.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, several studies utilized techniques like UV-Vis spectroscopy, IR spectroscopy, 1H NMR, and 13C NMR to characterize this compound and its derivatives. [ [], [] ]

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the partially saturated cyclohexane ring in this compound plays a crucial role in its reactivity. For instance, it can undergo dehydrogenation reactions to form fully aromatic phenazine derivatives. [ [], [] ]

Q4: Can you elaborate on the synthesis of this compound derivatives?

A4: Several synthetic routes have been explored, including:

- Condensation Reactions: 1,2-diaminobenzenes react with β-keto sulfoxides to yield this compound derivatives. This method allows for the introduction of various substituents on the phenazine ring system. [ [] ]

- Diels-Alder Cycloaddition: This approach utilizes the reaction of C60 with appropriately substituted quinoxaline derivatives, such as 6-chloro-2,3-bis(bromomethyl)-quinoxaline, to synthesize derivatives like 7-chloro-[1,2,3,4]-tetrahydrophenazine-[2,3]-fullerene C60. [ [] ]

Q5: What are the potential applications of this compound derivatives in material science?

A5: Derivatives like 6,9‐bis(2,3‐dihydrothieno[3,4‐b][1,4]dioxin‐5‐yl)‐1,2,3,4‐tetrahydrophenazine (EBE) are being explored for their electrochromic properties. These properties make them promising candidates for applications in electrochromic devices, such as displays and smart windows. [ [] ]

Q6: Are there any computational studies on this compound derivatives?

A6: Yes, semiempirical calculations, such as AM1, have been employed to understand the electronic properties and predict the photoinduced electron transfer behavior of this compound-containing systems. [ [] ]

Q7: What is known about the crystal structure of this compound?

A7: X-ray crystallography studies on this compound 5,10-dioxide revealed that the molecule possesses a twofold axis and a mirror plane of symmetry. The crystal packing is stabilized by weak intermolecular π–π stacking interactions. [ [] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.